molecular formula C12H14N4S B1485559 1-[6-(Thiophen-2-yl)pyrimidin-4-yl]pyrrolidin-3-amine CAS No. 2098139-36-5

1-[6-(Thiophen-2-yl)pyrimidin-4-yl]pyrrolidin-3-amine

Cat. No.: B1485559
CAS No.: 2098139-36-5
M. Wt: 246.33 g/mol
InChI Key: HTEPJHBPRLTFAI-UHFFFAOYSA-N
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Description

1-[6-(Thiophen-2-yl)pyrimidin-4-yl]pyrrolidin-3-amine is a heterocyclic compound featuring a pyrimidinyl group substituted with a thiophenyl moiety and a pyrrolidinylamine group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with thiophene-2-carboxaldehyde and 4-chloropyrimidine as starting materials.

  • Reaction Steps:

  • Catalysts and Conditions: The reactions are often carried out using catalysts such as palladium or copper, and under conditions of elevated temperature and pressure to ensure high yields.

Industrial Production Methods:

  • Scale-Up: The synthesis is scalable for industrial production, with reactors designed to handle large volumes and ensure consistent quality.

  • Purification: Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

  • Quality Control: Rigorous quality control measures are in place to ensure the compound meets industry standards.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions are common, with reagents like alkyl halides or amines.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas are typical reducing agents.

  • Substitution: Alkyl halides, amines, and strong bases are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones are common oxidation products.

  • Reduction Products: Reduced amines and alcohols are typical reduction products.

  • Substitution Products: Various substituted pyrimidines and thiophenes are formed.

Properties

IUPAC Name

1-(6-thiophen-2-ylpyrimidin-4-yl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4S/c13-9-3-4-16(7-9)12-6-10(14-8-15-12)11-2-1-5-17-11/h1-2,5-6,8-9H,3-4,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEPJHBPRLTFAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=NC=NC(=C2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

  • Medicinal Chemistry: The compound is explored for its potential as a lead molecule in drug discovery, particularly in the development of antiviral, anticancer, and anti-inflammatory agents.

  • Material Science: Its unique structural properties make it suitable for use in the synthesis of advanced materials, such as organic semiconductors and photovoltaic devices.

  • Synthetic Organic Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical libraries.

Mechanism of Action

  • Molecular Targets: The compound interacts with various biological targets, including enzymes and receptors involved in disease pathways.

  • Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

  • Mechanistic Studies: Research is ongoing to elucidate the precise mechanisms by which the compound exerts its biological effects.

Comparison with Similar Compounds

  • Similar Compounds: Other thiophene derivatives, pyrimidinyl compounds, and pyrrolidinylamine derivatives are structurally related.

  • Uniqueness: 1-[6-(Thiophen-2-yl)pyrimidin-4-yl]pyrrolidin-3-amine stands out due to its specific substitution pattern and potential biological activity.

  • Comparative Studies: Comparative studies highlight its unique properties and potential advantages over similar compounds in terms of efficacy and safety.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[6-(Thiophen-2-yl)pyrimidin-4-yl]pyrrolidin-3-amine
Reactant of Route 2
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1-[6-(Thiophen-2-yl)pyrimidin-4-yl]pyrrolidin-3-amine

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